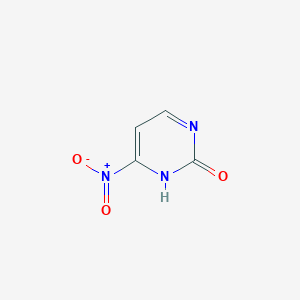

Nitro-pyrimidinol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-5-2-1-3(6-4)7(9)10/h1-2H,(H,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILXIKSQMBYYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Nitro-4-Pyrimidinol

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and tautomeric properties of 5-nitro-4-pyrimidinol. For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the tautomeric behavior of heterocyclic compounds is paramount, as it profoundly influences their physicochemical properties, biological activity, and interaction with molecular targets. This document delineates the theoretical underpinnings of tautomerism in pyrimidine systems, with a specific focus on the impact of the electron-withdrawing nitro group at the C5 position. We will explore both experimental and computational methodologies for the characterization of the tautomeric equilibrium between the 5-nitro-4-pyrimidinol (enol) and 5-nitro-4(3H)-pyrimidinone (keto) forms. This guide will serve as an essential resource for the rational design and development of novel therapeutics based on the pyrimidine scaffold.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases such as cytosine, thymine, and uracil.[1] The phenomenon of tautomerism, a form of constitutional isomerism involving the migration of a proton and the concomitant shift of a double bond, is a key determinant of the chemical and biological identity of substituted pyrimidines.[2][3] For 4-pyrimidinol derivatives, the most prevalent form of tautomerism is the keto-enol equilibrium between the aromatic hydroxyl (enol) form and the non-aromatic amide (keto) form.[4]

The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyrimidine ring, the solvent environment, and the solid-state packing forces.[5][6] Understanding and controlling this equilibrium is of critical importance in drug discovery, as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and metabolic stability, thereby altering their pharmacokinetic and pharmacodynamic profiles.[7]

The Tautomeric Landscape of 5-Nitro-4-Pyrimidinol

The introduction of a strongly electron-withdrawing nitro group at the 5-position of the 4-pyrimidinol ring is expected to have a significant impact on the tautomeric equilibrium. The two primary tautomers to consider are the enol form (5-nitro-4-pyrimidinol) and the keto form (5-nitro-4(3H)-pyrimidinone).

The Enol Tautomer: 5-Nitro-4-pyrimidinol

The enol form possesses an aromatic pyrimidine ring, which inherently confers a degree of stability. A crucial structural feature of this tautomer is the potential for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton at C4 and an oxygen atom of the adjacent nitro group at C5. This interaction can create a stable six-membered ring-like structure. Such intramolecular hydrogen bonding has been observed to stabilize the enol form in related compounds, such as the anhydrous crystalline form of 5-nitrobarbituric acid.[8]

The Keto Tautomer: 5-Nitro-4(3H)-pyrimidinone

The keto tautomer contains a carbonyl group at the C4 position and a proton on the N3 nitrogen. While the aromaticity of the pyrimidine ring is disrupted in this form, the amide-like character of the pyrimidinone ring can also contribute to its stability. For many simple 4-pyrimidinols, the keto form is the predominant tautomer in solution and in the solid state.[4]

Factors Influencing the Tautomeric Equilibrium

The equilibrium between the enol and keto forms of 5-nitro-4-pyrimidinol is a delicate balance of several factors:

-

Aromaticity: The enol form benefits from the thermodynamic stability of the aromatic pyrimidine ring.

-

Intramolecular Hydrogen Bonding: The potential for a strong intramolecular hydrogen bond in the enol form is a significant stabilizing factor.[8]

-

Solvent Effects: Polar protic solvents can stabilize both tautomers by acting as hydrogen bond donors and acceptors. The relative stability may shift depending on the specific solvent-solute interactions.[6]

-

Electronic Effects: The powerful electron-withdrawing nature of the nitro group influences the electron density distribution throughout the pyrimidine ring, affecting the acidity of the N-H and O-H protons and thus the position of the tautomeric equilibrium.

The interplay of these factors determines the predominant tautomeric form under specific conditions.

Experimental Characterization of Tautomerism

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of 5-nitro-4-pyrimidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the tautomeric forms present in solution.[9]

-

¹H NMR: The proton NMR spectrum will provide distinct signals for each tautomer. Key diagnostic signals include the chemical shift of the exchangeable proton (O-H in the enol vs. N-H in the keto form) and the chemical shifts of the ring protons, which will have different electronic environments in the two tautomers.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic carbonyl signal (typically >160 ppm) for the keto tautomer, which will be absent in the enol form. The chemical shifts of the ring carbons will also differ significantly between the two tautomers.[10]

-

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to definitively assign the proton and carbon signals to the correct tautomer and to probe the connectivity within each molecule.[10]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-nitro-4-pyrimidinol in a 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium and should be selected based on the desired experimental conditions.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Acquire two-dimensional NMR spectra, such as COSY, HSQC, and HMBC, to aid in structural elucidation.

-

-

Data Analysis:

-

Integrate the signals corresponding to the distinct ring protons of each tautomer in the ¹H NMR spectrum to determine their relative populations.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify the presence of a carbonyl carbon, confirming the existence of the keto tautomer.

-

Utilize the correlations in the 2D NMR spectra to assign all proton and carbon signals unambiguously to their respective tautomeric forms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in each tautomer, particularly in the solid state.[11][12]

-

Keto Form: The keto tautomer will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. An N-H stretching vibration will also be present, usually in the region of 3200-3400 cm⁻¹.[13]

-

Enol Form: The enol tautomer will show a broad O-H stretching band, likely in the 3200-3600 cm⁻¹ region. The C=N and C=C stretching vibrations of the aromatic ring will be observed in the 1500-1650 cm⁻¹ range.[13]

-

Nitro Group: Both tautomers will display characteristic asymmetric and symmetric stretching vibrations for the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[11]

Experimental Protocol: FTIR Spectroscopic Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid 5-nitro-4-pyrimidinol with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands for the C=O, N-H, O-H, C=N, C=C, and NO₂ functional groups.

-

The presence and relative intensities of the C=O and O-H bands will provide strong evidence for the predominant tautomeric form in the solid state.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise atomic arrangement in the solid state.[14] This technique can unambiguously determine which tautomer is present in the crystal lattice and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While obtaining suitable crystals can be a challenge, the resulting data is invaluable for understanding the solid-state structure.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for X-ray Crystallography Analysis.

Computational Analysis of Tautomerism

Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and for gaining insight into the factors that govern the tautomeric equilibrium.[15]

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) offers a favorable balance between computational accuracy and cost for studying molecular systems of this size.[16] By performing geometry optimizations and frequency calculations for both the enol and keto tautomers, we can determine their relative energies.

Computational Protocol: DFT Analysis

-

Model Building: Construct the 3D structures of both the 5-nitro-4-pyrimidinol (enol) and 5-nitro-4(3H)-pyrimidinone (keto) tautomers.

-

Geometry Optimization: Perform full geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[16][17]

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Calculate the relative energies of the two tautomers, including the ZPVE correction. The tautomer with the lower total energy is predicted to be the more stable form.

-

Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[17]

Table 1: Predicted Relative Energies of Tautomers (Illustrative)

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Keto Form | 0.0 (Reference) | 0.0 (Reference) |

| Enol Form | Predicted Value | Predicted Value |

Note: The actual values would be obtained from the DFT calculations. Based on related compounds with intramolecular hydrogen bonding to a nitro group, the enol form may be surprisingly stable or even favored in the gas phase.[8]

Conclusion and Future Directions

The tautomerism of 5-nitro-4-pyrimidinol represents a fascinating interplay of aromaticity, intramolecular hydrogen bonding, and electronic effects. While the keto form is often predominant for simple 4-pyrimidinols, the presence of the 5-nitro group, with its potential to form a strong intramolecular hydrogen bond with the 4-hydroxyl group, may significantly stabilize the enol tautomer.

A combined experimental and computational approach is crucial for a comprehensive understanding of this system. The methodologies outlined in this guide provide a robust framework for characterizing the tautomeric equilibrium of 5-nitro-4-pyrimidinol in both solution and the solid state. A thorough understanding of its tautomeric behavior will be instrumental for researchers aiming to leverage the unique properties of this molecule in the design of novel pharmaceuticals and other advanced materials. The insights gained from such studies will contribute to the broader understanding of tautomerism in heterocyclic chemistry and its implications for molecular recognition and biological function.

References

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Chemical Synthesis Database. (2025, May 20). 6-amino-5-nitro-2-phenyl-4-pyrimidinol.

- Ibrahim, M. N. (n.d.).

- Verbitsky, D. S., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2975-2979.

- MDPI. (2022, October 24). Keto–Enol Tautomerism. In Encyclopedia.

- Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.

- Chaudhary, J. (2025, March 31).

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.

- ResearchGate. (n.d.). The X-ray structures of 4 and 5.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (2014).

- Shugar, D., & Kierdaszuk, B. (n.d.).

- ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone.

- Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives.

- Lide, D. R. (Ed.). (2022, January 7).

- de Andrade, J., et al. (2024, May 29). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.

- ResearchGate. (n.d.). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution.

- Reich, H. J. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy.

- MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.

- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

- Kumar, R., et al. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC.

- Wang, L., et al. (2015, March 15). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 85(3), 329-338.

- Tsyshevsky, R., & Sharia, O. (n.d.). Computer Simulation of Thermal Decomposition Mechanism for Compounds with Nitroguanidine Fragment.

- Rocky Mountain Laboratories, Inc. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR)

- Hussein, K. A. A., & Kassium, Y. A. (2021, October 25). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine.

- BenchChem. (n.d.). Tautomerism in 4-Methyl-5-nitro-2H-1,2,3-triazole: An In-depth Technical Guide.

- Saber, A. F., et al. (2020, February 4). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Journal of Heterocyclic Chemistry, 57(2), 849-860.

- Traoré, F., et al. (2024, December 25). Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. Authorea Preprints.

- BenchChem. (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.

- Radecka-Paryzek, W., et al. (2019, July 8). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(13), 2491.

- Zegar, A., & Zygmunt, S. (2015, October 6). Computational study of nitroguanidine (NQ) tautomeric properties in aqueous solution. Structural Chemistry, 27(2), 531-542.

- Bouyanfif, A., et al. (2020, December 12). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Applied Sciences, 10(24), 8943.

- ResearchGate. (2025, January 3). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile.

- Wuest, M., et al. (2017, September 26). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M950.

- MDPI. (2025, January 3). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile.

- Ion, A. E., et al. (2024, November 22).

- Barciszewski, J., et al. (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC.

- SpectraBase. (n.d.). 2-Pyrimidinol - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis – Oriental Journal of Chemistry [orientjchem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keto–Enol Tautomerism | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. ias.ac.in [ias.ac.in]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. rsc.org [rsc.org]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Thermodynamic Profiling of Nitro-Pyrimidinol Derivatives: From Synthesis to Stability

Executive Summary

Nitro-pyrimidinol derivatives occupy a critical intersection between high-energy density materials (HEDMs) and bioactive pharmaceutical intermediates. Their thermodynamic profile is governed by a delicate balance between the stabilizing hydrogen-bond networks of the pyrimidinol core and the destabilizing, high-enthalpy contribution of nitro substituents.

This guide provides a rigorous technical analysis of the thermodynamic properties of these compounds, focusing on 5-nitrouracil (5-nitro-2,4-dihydroxypyrimidine) and its dinitro-analogues. We move beyond simple data listing to explore the causality of their behavior—how keto-enol tautomerism dictates lattice energy, and how specific nitration patterns influence thermal decomposition pathways.

Theoretical Framework: The Tautomeric Energy Landscape

The thermodynamic characterization of nitro-pyrimidinols is impossible without addressing the fundamental keto-enol tautomerism. Unlike simple aromatics, the pyrimidine ring allows for multiple protonation states, which significantly alters the standard enthalpy of formation (

Keto-Enol Tautomerism & Lattice Energy

For 5-nitro-pyrimidinol derivatives, the keto (lactam) tautomer is thermodynamically favored in the solid state due to the formation of robust intermolecular hydrogen-bonded networks (e.g., N–H···O=C).

-

Enthalpic Consequence: The crystallization of the keto form releases significantly more lattice energy than the enol form would. This results in a higher melting point and lower solubility in non-polar solvents.

-

Experimental Implication: When measuring sublimation enthalpy (

), one must account for the energy required to break this specific H-bond network.

The Nitro Group Contribution

The introduction of a nitro group (

-

Acidity: It significantly increases the acidity of the N1 and N3 protons (

drops), stabilizing the anionic form. -

Density: It increases crystal density (

), a critical parameter for detonation velocity in HEDM applications.

Synthesis & Purification Pathways[1][2][3][4]

To obtain thermodynamically reliable data, sample purity is paramount. The synthesis of nitro-pyrimidinols typically proceeds via electrophilic aromatic substitution (nitration).

Reaction Mechanism Visualization

The following diagram illustrates the nitration pathway for 5-nitrouracil, highlighting the critical intermediate states.

[1]

Critical Purification Protocol

Standard recrystallization is often insufficient for thermodynamic measurements due to solvent inclusion.

-

Recrystallization: Use water/ethanol mixtures.

-

Sublimation: Perform vacuum sublimation (

) to remove non-volatile impurities. -

Validation: Verify purity using DSC (sharpness of melting peak) and HPLC (>99.9%).

Thermodynamic Properties: Data & Analysis

The core thermodynamic parameters—Enthalpy of Formation (

Standard Molar Enthalpies (298.15 K)

The following table synthesizes experimental data for 5-nitrouracil and related derivatives. Note the positive shift in

| Compound | State | Ref | |||

| Uracil | Solid | [1, 2] | |||

| 5-Nitrouracil | Solid | [1, 3] | |||

| 5-Fluorouracil | Solid | [1] |

Analysis:

-

Stability: 5-Nitrouracil is less stable (less negative

) than uracil, reflecting the strain and energetic content of the nitro group. -

Lattice Energy: The high

(150.3 kJ/mol) for 5-nitrouracil compared to uracil indicates stronger intermolecular forces, likely enhanced by the acidity of the N-H protons interacting with the nitro group oxygen atoms.

Thermal Stability & Decomposition

Understanding the decomposition limit is vital for safety.

-

Melting Point (

): 5-Nitrouracil decomposes upon melting at approx. 300 °C (variable with heating rate). -

Decomposition Energy: DSC studies typically show a sharp exothermic peak immediately following melting, attributed to the rupture of the C-NO2 bond.

Experimental Methodologies

To replicate these results or characterize new derivatives (e.g., dinitro-pyrimidinols), the following "self-validating" protocols are recommended.

Static Bomb Calorimetry (for )

Objective: Determine the energy of combustion to derive

-

Calibration: Calibrate the system using benzoic acid (NIST Standard 39j). The relative standard deviation of the calibration factor must be

. -

Sample Prep: Pelletize the nitro-pyrimidinol. If the compound is difficult to combust, use a combustion aid (e.g., paraffin oil) with a known specific energy.

-

Crucible Choice: Use a Pt-lined bomb to resist nitric acid formation.

-

Correction: Apply Washburn corrections for the formation of

(aqueous) from nitrogen.-

Self-Validation Check: Analyze the final bomb solution for total acid content via titration to confirm stoichiometry (

).

-

Knudsen Effusion (for )

Objective: Measure vapor pressure (

-

Setup: Place sample in a Knudsen cell with a known orifice area (

). -

Measurement: Measure mass loss (

) over time ( -

Plot:

vs -

Validation: Run a benzoic acid standard first. The measured

should be within 1% of the literature value (

Applications in Drug Design & Energetics

High-Energy Density Materials (HEDMs)

The dinitro- and trinitro-pyrimidinol derivatives are investigated as insensitive high explosives.

-

Mechanism: The "push-pull" electronic effect between the amino/hydroxyl donors and nitro acceptors stabilizes the aromatic ring against accidental shock, while maintaining high enthalpy of detonation.

-

Performance: Calculated detonation velocities (

) for polynitro-pyrimidines often exceed 8500 m/s, rivaling RDX.

Pharmaceutical Bioisosteres

In drug discovery, the 5-nitro-pyrimidinol scaffold mimics the transition state of thymidine phosphorylase substrates.

-

Thermodynamic Binding: The high acidity (

) allows the molecule to exist as an anion at physiological pH, enhancing electrostatic interactions within the enzyme active site.

References

-

Brunetti, B., et al. (2015).[4] Sublimation Enthalpies of 5-Haloderivatives of 1,3-Dimethyluracil. ResearchGate.

-

Szterner, P., et al. (2003).[5] Vapor Pressures, Molar Enthalpies of Sublimation, and Molar Enthalpies of Solution in Water of Selected Amino Derivatives of Uracil and 5-Nitrouracil. Journal of Chemical & Engineering Data.

-

Ribeiro da Silva, M.A.V., et al. (1994). Thermochemical study of 5-methyluracil, 6-methyluracil, and 5-nitrouracil. The Journal of Chemical Thermodynamics, 26(8), 839-851.

-

Musuc, A.M., et al. (2007).[6] A DSC Study of the Thermal Decomposition of 2-methoxyamino-3,5-dinitro-pyridine. Analele Universităţii din Bucureşti.

-

BenchChem. (2025).[7] 5-Nitro-2,4,6-triaminopyrimidine chemical properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

An In-Depth Technical Guide to the Keto-Enol Equilibrium in Nitropyrimidinols

Abstract

Prototropic tautomerism, the dynamic equilibrium between structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. For nitrogen-containing heterocycles like pyrimidines, the specific tautomeric form present can dictate a molecule's physicochemical properties, receptor-binding profile, and metabolic fate. This guide provides a detailed examination of the keto-enol tautomerism in nitropyrimidinols, a class of compounds with significant biological potential. We delve into the theoretical underpinnings of the equilibrium, detail authoritative experimental and computational methods for determining tautomeric equilibrium constants (KT), and discuss the critical implications of these findings for drug discovery professionals. This document serves as a technical resource for researchers and scientists aiming to understand, quantify, and leverage tautomeric control in the design of novel therapeutics.

The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents, including antiviral medications and anticancer drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an exceptional pharmacophore. However, the biological activity of a pyrimidine-based drug is inextricably linked to its dominant isomeric form in physiological environments.

Prototropic Tautomerism: A Fundamental Concept

Keto-enol tautomerism is a form of prototropic tautomerism where a proton migrates, accompanied by a shift in bonding electrons, leading to the interconversion of a keto form (containing a C=O bond) and an enol form (a hydroxyl group attached to a C=C double bond).[2] Unlike resonance structures, tautomers are distinct chemical species with different properties that exist in a dynamic equilibrium.[3] This equilibrium is rarely a 50:50 split; typically, one form is significantly more stable and thus predominates under a given set of conditions.[2]

The Influence of the Nitro Group on Pyrimidine Electronics

The introduction of a strong electron-withdrawing group, such as a nitro (-NO2) group, dramatically alters the electronic landscape of the pyrimidine ring. This has profound consequences for the molecule's acidity, basicity, and, critically, the position of the tautomeric equilibrium. A nitro group at the 5-position of a 4-hydroxypyrimidine, for instance, is known to decrease the basicity of the compound.[4] This electronic perturbation directly influences the relative stability of the keto and enol tautomers.

Why Tautomeric Equilibrium Constants (KT) Matter in Drug Design

The tautomeric state of a drug candidate affects a cascade of properties crucial for its efficacy and safety.[5] These include:

-

Receptor Binding: The shape and hydrogen bonding pattern (donor vs. acceptor sites) of a molecule change between tautomers, leading to vastly different binding affinities for a target protein.

-

Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent, governing the absorption, distribution, metabolism, and excretion of the drug.[5]

-

pKa and Ionization State: The dominant tautomer determines the molecule's pKa, which in turn dictates its ionization state at physiological pH, a key factor in drug transport and target engagement.[6]

A quantitative understanding, expressed through the equilibrium constant (KT = [enol]/[keto]), is therefore not an academic exercise but a prerequisite for rational drug design.

Theoretical Framework: Keto-Enol Equilibria in Nitropyrimidinols

Possible Tautomeric Forms of Nitropyrimidinols

For a representative compound like 4-hydroxy-5-nitropyrimidine, the primary equilibrium is between the hydroxyl (enol-like) form and the more polar oxo or keto form (a pyrimidinone). The presence of ring nitrogens allows for additional tautomeric possibilities, but the keto-enol equilibrium is often the most significant for this class of molecules.

Caption: Keto-enol tautomeric equilibrium for 4-hydroxy-5-nitropyrimidine.

Factors Governing the Position of Equilibrium

The value of KT is highly sensitive to several environmental and structural factors:

-

Solvent Polarity: This is a dominant factor. Polar solvents tend to stabilize the more polar tautomer. For hydroxypyrimidines, the keto (pyrimidinone) form is typically more polar and is therefore favored in polar protic solvents like water or methanol.[7] In non-polar solvents like hexane or chloroform, the less polar enol form may be more prevalent.[7]

-

pH / Ionization: The pH of the medium can shift the equilibrium by favoring the ionization of one tautomer over the other. Determining the pKa of the individual tautomers is essential for predicting behavior in buffered physiological media.[8]

-

Temperature: Changes in temperature can alter the position of the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization can be determined by studying the equilibrium at various temperatures.[9]

-

Aromaticity and Conjugation: The enol form of 4-hydroxypyrimidine benefits from the aromaticity of the pyrimidine ring, a powerful stabilizing force.[3] However, the introduction of a second ring nitrogen (compared to 2-hydroxypyridine) often shifts the equilibrium toward the keto form.[10][11]

-

Intramolecular Hydrogen Bonding: While less common in simple monocyclic pyrimidinols, the potential for intramolecular hydrogen bonding in the enol form can be a significant stabilizing factor in more complex structures.[3][12]

Experimental Determination of Equilibrium Constants (KT)

Quantifying the ratio of tautomers requires analytical techniques capable of distinguishing between the two forms, which are in rapid equilibrium on the human timescale but often slow enough for spectroscopic analysis.[9]

UV/Vis Spectrophotometry

This is a widely used and accessible method for studying tautomeric equilibria. The principle relies on the fact that the keto and enol forms have distinct electronic structures and therefore different molar absorptivities (ε) and wavelengths of maximum absorbance (λmax).[13] By measuring the absorbance of the compound over a range of conditions (e.g., varying solvent polarity or pH) where the equilibrium is shifted, one can deconvolve the spectra of the individual tautomers and calculate KT in any intermediate condition.[14][15] Methods like the Yasuda-Tajima plot are often employed for data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR are powerful tools for studying tautomerism, provided the interconversion is slow on the NMR timescale.[9] The keto and enol forms will give rise to separate sets of signals in the NMR spectrum.[16][17]

-

1H NMR: The chemical shifts of ring protons and the presence or absence of a hydroxyl (-OH) proton signal can clearly distinguish the tautomers.

-

13C NMR: The chemical shift of the carbon at position 4 is particularly diagnostic: it will appear in the C=O region (~160-180 ppm) for the keto form and in the C-O region (~150-160 ppm) for the enol form.

The equilibrium constant, KT, is determined by integrating the signals corresponding to each tautomer.[16][17] The ratio of the integrals directly reflects the ratio of the tautomers in solution.[18]

Complementary Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[19] These methods can:

-

Predict the equilibrium geometry and relative energies (stabilities) of all possible tautomers in the gas phase and in solution (using solvent models like PCM).[20]

-

Calculate theoretical NMR and UV/Vis spectra to aid in the assignment of experimental signals.

-

Provide insight into the electronic factors and transition states that govern the equilibrium.[21]

Data Summary: Basicity and Tautomerism of Key Pyrimidinols

| Compound | Substituent (Position 5) | pKa1 (First Protonation) | Expected Dominant Tautomer in Water | Reference |

| 6-hydroxy-2-methylpyrimidine-4(3H)-one | -H | 1.59 | Keto | [4] |

| 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -NO2 | -1.39 | Keto | [4] |

| 4,6-dihydroxypyrimidine | -H | 1.41 | Keto | [4] |

| Barbituric acid (4,6-dihydroxy-2-oxopyrimidine) | -H | -1.8 | Keto | [4] |

The data clearly show that adding a nitro group at the 5-position drastically reduces the basicity of the pyrimidine ring, as evidenced by the large drop in the pKa value for 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one.[4] This reflects the powerful electron-withdrawing effect of the nitro group, which stabilizes the neutral keto form over its protonated conjugate acid, thereby making protonation much less favorable. This stabilization further shifts the equilibrium heavily in favor of the keto (pyrimidinone) tautomer in polar media.

Detailed Experimental Protocol: Spectrophotometric Determination of KT

This protocol outlines the determination of the tautomeric equilibrium constant for a nitropyrimidinol by examining its spectral changes across a range of solvent polarities.

Sources

- 1. Buy 4-Hydroxy-5-nitropyrimidine | 219543-69-8 [smolecule.com]

- 2. Keto–Enol Tautomerism | Encyclopedia MDPI [encyclopedia.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. cerritos.edu [cerritos.edu]

- 14. vpultz.sites.truman.edu [vpultz.sites.truman.edu]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

- 18. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Safety Guide: Handling and Protocols for Nitro-pyrimidinols in Drug Discovery

Part 1: Executive Summary & Chemical Identity

Nitro-pyrimidinols (e.g., 5-nitro-2-pyrimidinol, 5-nitro-4-pyrimidinol) are critical heterocyclic intermediates used in the synthesis of antiviral agents, EGFR inhibitors, and antitumor drugs. Their chemical utility lies in the electron-deficient pyrimidine ring activated by the nitro group, facilitating nucleophilic aromatic substitutions (

However, this same reactivity presents distinct safety challenges. The nitro group introduces energetic potential (thermal instability) and cytotoxic risks (skin sensitization/irritation). This guide moves beyond standard SDS listings to provide a mechanism-based handling strategy.

Chemical Identity & Tautomerism

Researchers must recognize that these compounds exist in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. SDS databases may list them under either name.

| Parameter | 5-Nitro-2-pyrimidinol | 5-Nitro-4-pyrimidinol |

| CAS Number | 607-87-4 | 3749-47-1 / 219543-69-8 |

| Synonyms | 2-Hydroxy-5-nitropyrimidine; 5-Nitro-2(1H)-pyrimidinone | 4-Hydroxy-5-nitropyrimidine; 5-Nitropyrimidin-4(3H)-one |

| Molecular Formula | ||

| Appearance | Yellow to light brown crystalline powder | Yellow powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | Soluble in DMSO, dilute alkali |

Part 2: Hazard Profiling & GHS Classification

The "Why" Behind the Hazards

-

Skin/Eye Irritation (H315/H319): The electron-withdrawing nitro group makes the pyrimidine ring highly electrophilic. Upon contact with biological tissue, these compounds can react with nucleophilic residues (e.g., lysine, cysteine) in skin proteins, leading to contact dermatitis and severe irritation.

-

Thermal Instability: Nitro-heterocycles possess a high oxygen balance. While not primary explosives, they are thermolabile . Heating crude material containing residual acids or metal salts can lower the decomposition onset temperature (

), posing a runaway reaction risk.

GHS Labeling Elements

| Hazard Category | Code | Statement | Signal Word |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | WARNING |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | WARNING |

| STOT - Single Exposure | H335 | May cause respiratory irritation | WARNING |

Part 3: Handling Protocols & Engineering Controls

Engineering Controls: The Primary Barrier

Do not handle nitro-pyrimidinols on an open bench.

-

Solid Handling: Weighing must occur inside a HEPA-filtered powder containment hood or a biosafety cabinet to prevent inhalation of fine particulates.

-

Static Control: Nitro compounds can be static-sensitive. Use an ionizing bar or anti-static gun during weighing, especially in low-humidity environments (<30% RH).

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if engineering controls are breached.

-

Dermal: Double-gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Neoprene.

-

Rationale: Nitro-aromatics can permeate thin nitrile. Change outer gloves immediately upon contamination.

-

-

Ocular: Chemical splash goggles (ANSI Z87.1). Face shields are recommended during scale-up (>10g).

Self-Validating Storage Protocol

Implement a Visual Integrity Check system.

-

Baseline: Pure nitro-pyrimidinol is typically bright yellow.

-

Indicator: A shift to dark orange or brown indicates oxidation or hydrolysis.

-

Action: If color shift is observed, check pH of an aqueous slurry. A significant drop in pH suggests hydrolysis of the ring or nitro group release (formation of nitrous acid). Recrystallize or dispose.

Part 4: Experimental Workflow (Visualization)

The following diagram outlines the logical flow for handling nitro-pyrimidinols, emphasizing containment and waste segregation.

Caption: Operational workflow for nitro-pyrimidinol handling, highlighting critical control points for static, temperature, and waste segregation.

Part 5: Emergency Response & Disposal

Spill Management (Wet Method)

Never dry sweep nitro-heterocycles. Friction can generate heat or static discharge.

-

Isolate: Evacuate the immediate area.

-

Dampen: Cover the spill with a paper towel soaked in water or an inert solvent (e.g., heptane) to suppress dust.

-

Collect: Scoop the damp material into a dedicated waste container.

-

Decontaminate: Wash the surface with 5% sodium bicarbonate solution to neutralize potential acidic byproducts, followed by soap and water.

First Aid Protocols

-

Skin Contact: Wash with soap and copious water for 15 minutes.[1][2] Avoid alcohol-based cleansers , as they may increase skin permeability to the nitro compound.

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][3][4] Consult an ophthalmologist.

Waste Disposal[2][6]

-

Stream: Halogenated/Non-halogenated organic waste (depending on solvents used).

-

Incompatibility: NEVER mix with strong oxidizing agents (e.g., nitric acid, peroxides) or reducing agents (e.g., hydrides) in the waste stream. This can lead to rapid exothermic decomposition.

-

Labeling: Clearly label as "Toxic" and "Potential Sensitizer".

Part 6: References

-

PubChem. (n.d.). 4-Hydroxy-5-nitropyrimidine | C4H3N3O3 - CID 21818686.[5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Nitropyrimidines. Retrieved October 26, 2025, from [Link]

Sources

The Ascending Role of Nitro-Pyrimidinols in Advanced Energetic Materials: A Technical Guide

Abstract

The relentless pursuit of high-performance, insensitive energetic materials has driven significant research into nitrogen-rich heterocyclic compounds. Among these, the pyrimidine framework, valued for its inherent thermal stability and high nitrogen content, has emerged as a particularly promising scaffold. This technical guide delves into a specialized subclass: nitro-pyrimidinols. We will explore the synthesis, characterization, and energetic potential of pyrimidine derivatives bearing both nitro (—NO₂) and hydroxyl (—OH) functionalities. This document serves as a comprehensive resource for researchers in materials science and energetic materials development, providing not only a theoretical framework but also actionable experimental protocols and comparative data analysis. We will illuminate the nuanced interplay between molecular structure and energetic properties, with a particular focus on how the introduction of hydroxyl groups modifies the performance and safety characteristics of nitro-pyrimidines.

Introduction: The Strategic Imperative for Novel Energetic Heterocycles

The development of next-generation energetic materials is a critical endeavor, with applications spanning defense, aerospace, and industrial sectors. The ideal energetic material harmonizes high energy output (detonation velocity and pressure) with a low sensitivity to external stimuli such as impact, friction, and heat.[1] Historically, achieving this balance has been a significant challenge, as increased energy often correlates with heightened sensitivity.[1]

Nitrogen-rich heterocyclic compounds have become a focal point of modern energetic materials research.[2] Their molecular structures can store a large amount of chemical energy, and their decomposition often yields environmentally benign nitrogen gas.[2] The pyrimidine ring is an exemplary scaffold in this context, offering a thermally stable, high-nitrogen platform for the introduction of energetic functional groups ("explosophores") such as nitro (—NO₂) and nitramino (—NHNO₂) groups.[3][4]

This guide specifically addresses the "nitro-pyrimidinol" class of compounds, which incorporate both the energy-releasing nitro group and the stability-influencing hydroxyl group. The presence of the hydroxyl group can introduce hydrogen bonding, which may enhance crystal density and thermal stability, while also potentially influencing sensitivity.[5] We will explore the synthesis of key nitro-pyrimidinol precursors and discuss their potential applications as either standalone energetic materials or as intermediates in the synthesis of more complex, high-performance derivatives.

Synthesis of Nitro-Pyrimidinol Derivatives: Core Methodologies

The synthesis of nitro-pyrimidinols typically involves the nitration of a dihydroxypyrimidine precursor. The choice of nitrating agent, reaction conditions, and the specific structure of the starting material are critical factors that determine the final product and yield.

Key Precursor: 4,6-Dihydroxy-5-nitropyrimidine

A foundational molecule in this class is 4,6-dihydroxy-5-nitropyrimidine. Its synthesis is a key step towards accessing a range of more complex derivatives.

This protocol is adapted from established methods for the nitration of dihydroxypyrimidines.[6][7]

Materials:

-

4,6-dihydroxypyrimidine

-

Fuming nitric acid

-

Concentrated sulfuric acid (95-98%)

-

Crushed ice

-

Dichloromethane or Diethyl ether

-

Anhydrous sodium sulfate

-

Potassium hydroxide (for isolation of nitroform, if desired)

Procedure:

-

In a flask equipped with a magnetic stirrer and an ice bath, dissolve 4,6-dihydroxypyrimidine in concentrated sulfuric acid.[6]

-

While maintaining the temperature between -10°C and 10°C, slowly add fuming nitric acid dropwise to the solution.[6]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 12 hours) to ensure complete nitration.[6]

-

Carefully pour the reaction mixture onto a generous amount of crushed ice.[6]

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.[6]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved through recrystallization from an appropriate solvent system.

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

-

Low Temperature: The nitration of aromatic and heterocyclic systems is a highly exothermic process. Maintaining a low temperature during the addition of nitric acid is crucial to control the reaction rate and prevent runaway reactions or the formation of undesired byproducts.[6]

-

Pouring onto Ice: This step serves to quench the reaction and to precipitate the organic product, which is typically less soluble in the cold, dilute acidic solution.

Physicochemical and Energetic Properties

The ultimate utility of a nitro-pyrimidinol derivative as an energetic material is determined by a suite of physicochemical properties. These include density, thermal stability, and sensitivity to mechanical stimuli, which collectively define the safety and performance profile of the compound.

Data Presentation: A Comparative Overview

While extensive experimental data on a wide range of nitro-pyrimidinols is still an emerging field, we can compile and compare known data for related and precursor compounds to establish performance benchmarks.

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference(s) |

| 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene | 2.078 | 204 | 8746 | - | 11 | [5][8] |

| 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide | 1.95 | 284 | 9169 | - | >60 | [9] |

| RDX (Reference) | 1.82 | 204 | 8748 | 34.9 | 7 | [5] |

| HMX (Reference) | 1.91 | 280 | 9320 | - | - | [5] |

Note: Data for directly comparable nitro-pyrimidinols are limited in the public literature. The table includes a closely related energetic phenol and a high-performing nitropyrimidine N-oxide to provide context.

Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for evaluating the thermal stability of energetic materials.[10][11]

-

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition points.[10]

-

DSC measures the heat flow into or out of a sample as it is heated, identifying exothermic decomposition events and phase transitions.[12]

For a novel nitro-pyrimidinol, a typical TGA/DSC analysis would involve heating a small sample (1-5 mg) under an inert atmosphere (e.g., nitrogen) at a controlled heating rate (e.g., 10 °C/min).[13] A high decomposition temperature (ideally >200 °C) is a desirable characteristic for a thermally stable energetic material.[14]

Structural Characterization: Confirming Molecular Identity

The unambiguous determination of the molecular structure of newly synthesized nitro-pyrimidinols is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular framework and the position of substituents.[15][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For nitro-pyrimidinols, characteristic absorption bands for O-H (hydroxyl), N-O (nitro), and C=N/C=C (pyrimidine ring) vibrations would be expected.[17]

Single-Crystal X-ray Diffraction

When suitable single crystals can be grown, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.[18][19] This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the density and sensitivity of the energetic material.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthetic Pathway Diagram

Caption: Synthetic pathway from a dihydroxypyrimidine precursor to advanced energetic materials.

Characterization Workflow

Caption: A typical workflow for the characterization and evaluation of a novel nitro-pyrimidinol.

Future Outlook and Conclusion

The exploration of nitro-pyrimidinols as a subclass of energetic materials is a promising, albeit nascent, field. The synthetic accessibility of these compounds from readily available dihydroxypyrimidine precursors makes them attractive targets for further research. The key to unlocking their potential lies in a systematic investigation of structure-property relationships. Future work should focus on:

-

Diversification of the Scaffold: Synthesizing a broader range of nitro-pyrimidinol derivatives with varying substitution patterns to finely tune their energetic properties.

-

Comprehensive Experimental Evaluation: Generating robust experimental data on the detonation performance and sensitivity of these compounds to validate theoretical predictions.

-

Co-crystallization Strategies: Exploring the co-crystallization of nitro-pyrimidinols with other energetic materials to create novel formulations with enhanced performance and safety characteristics.

References

-

Li, L., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. ResearchGate. Available at: [Link]

- Bergman, J., & Liden, J. (2003). Method of preparing nitroform. Google Patents, WO2003018514A1.

- Kim, J. H., et al. (2010). Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents, US20100081811A1.

- Deng, X., et al. (2018). Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents, CN108558776B.

-

Millar, R. W., et al. (2017). Preparation of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide 5. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]

-

Ravi, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

-

El-Gohary, H. S., & Shaaban, M. R. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. Available at: [Link]

-

Li, J., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Available at: [Link]

-

Astrat'ev, A. A., et al. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. Available at: [Link]

-

Wang, G., et al. (2018). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing. Available at: [Link]

-

Liu, W., et al. (2017). Synthesis and Detonation Properties of 5‐Amino‐2,4,6‐trinitro‐1,3‐dihydroxy‐benzene. Wiley Online Library. Available at: [Link]

-

Liu, W., et al. (2017). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. Europe PMC. Available at: [Link]

-

ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. ResearchGate. Available at: [Link]

-

Chemsrc. (2025). 2,4-Dihydroxy-5-nitropyrimidine. Chemsrc. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-isopropyl-5-nitro-pyrimidine. PrepChem.com. Available at: [Link]

-

González-Cadavieco, M., et al. (2024). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. PMC. Available at: [Link]

-

Zhang, Y., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. Available at: [Link]

-

Drzewiński, J., & Pawełek, M. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Wiley Online Library. Available at: [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

-

The University of Melbourne. (n.d.). TGA-DSC. The University of Melbourne. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. Available at: [Link]

-

Rossi, M. J., et al. (2021). Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

-

Nedopekin, D. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Publications. Available at: [Link]

-

Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

-

Research Square. (n.d.). Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. Research Square. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available at: [Link]

-

Zhang, D. (n.d.). Recent developments on high‐pressure single‐crystal X‐ray diffraction at the Partnership for eXtreme Xtallography (PX2). SpringerLink. Available at: [Link]

-

Maldonado-Rojas, W., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. Available at: [Link]

Sources

- 1. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Detonation Properties of 5‐Amino‐2,4,6‐trinitro‐1,3‐dihydroxy‐benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2003018514A1 - Method of preparing nitroform - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. gcms.cz [gcms.cz]

- 17. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 18. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]

- 19. zhangdongzhou.github.io [zhangdongzhou.github.io]

The Nitro-Pyrimidinol Scaffold: Synthetic Architectures, Bioactivation Logic, and Therapeutic Frontiers

Executive Summary

The nitro-pyrimidinol scaffold represents a convergence of privileged heterocyclic chemistry and "warhead" pharmacology. While pyrimidines are foundational to nucleic acid biology and kinase inhibition, the introduction of a nitro group (

The Chemical Chassis: Tautomerism & Electronic Modulation[1]

The core utility of the nitro-pyrimidinol scaffold lies in its ability to toggle between distinct electronic states.

Tautomeric Equilibrium

The term "pyrimidinol" implies a hydroxylated aromatic ring, but these species exist in a dynamic equilibrium with their keto-tautomers (pyrimidones).

-

Solid State: X-ray crystallography and

-NMR studies confirm that 2-hydroxypyrimidines and 4-hydroxypyrimidines predominantly exist as pyrimidones (oxo-forms) in the solid state due to strong intermolecular hydrogen bonding (NH -

Solution State: The equilibrium is solvent-dependent. In polar aprotic solvents (DMSO), the nitro group at C-5 exerts a powerful electron-withdrawing effect (

), which increases the acidity of the N-H proton, stabilizing the anionic form or shifting the equilibrium toward the hydroxy-form upon binding to protein active sites.

The Nitro "Warhead"

The C-5 nitro group is not merely a substituent; it is an electron sink.

-

Electrophilicity: It activates the C-2, C-4, and C-6 positions for Nucleophilic Aromatic Substitution (

), allowing rapid library generation via amine displacement of leaving groups (Cl, Br). -

Redox Potential: The nitro group has a reduction potential (

) generally between -0.4V and -0.8V. This range is critical because it is too low for rapid reduction by mammalian oxygen-insensitive nitroreductases (preventing systemic toxicity) but high enough for reduction by bacterial nitroreductases (e.g., Ddn in M. tuberculosis) or under the highly reducing conditions of tumor hypoxia.

Synthetic Architectures

We prioritize two synthetic routes: Direct Electrophilic Nitration for core scaffold generation and Cyclization for highly substituted derivatives.

Protocol A: Direct Nitration of Pyrimidinols (The "One-Pot" Approach)

Rationale: Direct nitration is cost-effective but requires careful temperature control to prevent ring oxidation.

-

Reagents: 2-hydroxypyrimidine (or 2-aminopyrimidine precursor), Fuming

, Conc. -

Procedure:

-

Dissolve substrate in conc.

at -

Add fuming

dropwise, maintaining temp -

Ramp temperature to

for 4 hours. -

Critical Step: Pour onto ice. If starting with 2-aminopyrimidine, perform in situ diazotization by adding

at

-

-

Purification: Recrystallization from ethanol/water.

Protocol B: The Vinamidinium Cyclization

Rationale: Allows introduction of diversity at C-2 and C-4 before ring closure.

-

Reagents: Nitro-malonaldehyde (or sodium nitromalonaldehyde monohydrate), Amidinium salts (e.g., Acetamidine, Guanidine).

-

Mechanism: Condensation of the 1,3-dielectrophile (nitromalonaldehyde) with the 1,3-dinucleophile (amidine).

-

Outcome: Regioselective formation of 5-nitropyrimidines with defined substituents at C-2.[1]

The Antimicrobial Engine: DprE1 Suicide Inhibition

The most potent application of nitro-pyrimidinols is in the treatment of Mycobacterium tuberculosis (Mtb). Unlike standard antibiotics, these compounds act as "Trojan horses."

Mechanism of Action (MoA)

The target is DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for cell wall arabinan synthesis.

-

Prodrug Entry: The nitro-pyrimidinol enters the bacterium.

-

Bioactivation: The F420-dependent nitroreductase Ddn (or DprE1 itself acting as a nitroreductase) reduces the

group. -

Intermediate Formation: The nitro group is reduced to a Nitroso (

) intermediate. -

Covalent Trapping: The electrophilic nitroso group reacts with the active site cysteine residue (Cys387 ) of DprE1.

-

Lethality: This forms a stable semimercaptal adduct, irreversibly inhibiting the enzyme and leading to cell lysis.

Visualization: The DprE1 Suicide Inhibition Pathway

Caption: Mechanism of DprE1 inhibition. The nitro-pyrimidinol prodrug is bioactivated to a reactive nitroso species, which covalently traps the essential enzyme DprE1.

The Oncology Interface: Hypoxia & Kinase Targeting

In cancer therapy, nitro-pyrimidinols serve a dual function: Kinase Inhibition (normoxia) and Bioreductive Cytotoxicity (hypoxia).

Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic cores (

-

Mechanism: In normoxia, oxygen futilely cycles the one-electron nitro-radical anion back to the parent compound (futile cycling), preventing toxicity. In hypoxia, this cycle is blocked, allowing full reduction to toxic hydroxylamines and DNA-damaging species.

-

Selectivity: This ensures the drug is highly toxic only within the tumor microenvironment.

Kinase Inhibition Profile

Substituted pyrimidines are privileged kinase scaffolds (e.g., CDK, EGFR inhibitors).

-

C-2 Substitution: Amino/Anilino groups at C-2 interact with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonds.

-

C-5 Nitro Role: The nitro group can form electrostatic interactions with lysine residues (e.g., Lys745 in EGFR) or simply serve as a steric gatekeeper to enforce selectivity.

Experimental Protocols

Synthesis of 5-Nitro-2-(phenylamino)pyrimidin-4-ol

A representative protocol for generating a bioactive scaffold.

-

Starting Material: 2-chloro-5-nitropyrimidin-4-ol (commercially available or synthesized via nitration of 2-chloropyrimidin-4-ol).

-

Reaction:

-

Dissolve 1.0 eq of 2-chloro-5-nitropyrimidin-4-ol in dry DMF.

-

Add 1.1 eq of Aniline (or substituted derivative).

-

Add 2.0 eq of

(base). -

Heat to

for 6 hours under

-

-

Workup: Pour into ice water. Acidify to pH 4 with 1N HCl to precipitate the product. Filter, wash with water, and dry.[2][3]

-

Validation:

-NMR (DMSO-

Antitubercular Bioassay (Resazurin Microtiter Assay - REMA)

Self-validating protocol for MIC determination.

-

Culture: Grow M. tuberculosis H37Rv to mid-log phase (

). -

Plating: Dispense 100

L of 7H9 broth into 96-well plates. -

Dilution: Perform serial 2-fold dilutions of the nitro-pyrimidinol test compound (range: 100

M to 0.1 -

Inoculation: Add 100

L of bacterial suspension ( -

Controls:

-

Negative Control: Media only.

-

Growth Control: Bacteria + DMSO (no drug).

-

Positive Control: Isoniazid (MIC

0.05

-

-

Incubation: 7 days at

. -

Readout: Add 30

L of 0.01% Resazurin (blue). Incubate 24h.-

Pink: Live bacteria (Resorufin reduced).

-

Blue: Dead bacteria (Inhibition).

-

MIC: Lowest concentration remaining blue.

-

Quantitative Data Summary

| Compound Class | Target | Mechanism | Typical IC50 / MIC | Reference |

| Nitro-Pyrimidinols | DprE1 (Mtb) | Covalent Adduct (Nitroso) | 0.1 - 5.0 | [1, 2] |

| Nitropyrimidines | EGFR (Cancer) | ATP Competition | 0.5 - 10 | [3] |

| Nitro-Triazolo-Pyrimidines | Fungal CYP51 | Heme Coordination | 1.0 - 8.0 | [4] |

References

-

DprE1 and Ddn as promising therapeutic targets in the development of novel anti-tuberculosis nitroaromatic drugs. European Journal of Medicinal Chemistry. (2024).[4] Link

-

Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. Scientific Reports. (2025). Link

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. (2025).[5] Link

-

Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry Letters. (2012). Link

-

Tautomerism in 8-Nitroguanosine Studied by NMR and Theoretical Calculations. Nucleosides, Nucleotides & Nucleic Acids. (2016). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. DprE1 and Ddn as promising therapeutic targets in the development of novel anti-tuberculosis nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Electronic Structure and DFT Calculations of Nitro-Pyrimidinol

A Technical Guide for Computational Chemists and Drug Discovery Scientists

Executive Summary

The electronic structure of nitro-pyrimidinol (specifically 5-nitropyrimidin-2-ol and its tautomers) represents a critical intersection between high-energy materials science and pharmaceutical design. The presence of the electron-withdrawing nitro group (

Part 1: Structural Dynamics & Tautomerism

The Core Chemical Challenge

Before initiating any electronic property calculation, one must resolve the ground-state geometry. Nitro-pyrimidinols exhibit prototropic tautomerism , primarily between the enol form (pyrimidinol) and the keto form (pyrimidinone).

-

Enol Form (OH-tautomer): Aromatic sextet is preserved; -OH acts as a weak donor.

-

Keto Form (NH-tautomer): Aromaticity is perturbed (quinonoid character), but the C=O bond is thermodynamically robust.

Causality in Modeling: Experimental and high-level theoretical studies (e.g., CCSD(T) benchmarks) on similar heterocycles (like 5-nitropyridine-2-ol) indicate that the keto form is generally favored in the gas phase and polar solvents due to the high dipole moment stabilized by solvation. However, the nitro group at the 5-position withdraws electron density, increasing the acidity of the -OH proton and potentially lowering the barrier for proton transfer.

Directive: You must optimize both tautomers to determine the Boltzmann population before calculating global properties.

Figure 1: Tautomeric Equilibrium Pathway

Caption: Logical flow of proton transfer from the hydroxyl oxygen to the ring nitrogen, mediated by a transition state.

Part 2: Computational Methodology (The Protocol)

Self-Validating Experimental Design

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol utilizes the B3LYP hybrid functional for ground states and CAM-B3LYP for excited states to correct for charge-transfer ghost states common in nitro-aromatics.

Step-by-Step Workflow

-

Geometry Optimization (Ground State):

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Basis Set: 6-311++G(d,p).[1][2][3][4][5][6][7][8][9] Why? The diffuse functions (++) are non-negotiable for the nitro group and the lone pairs on oxygen/nitrogen. The polarization functions (d,p) describe the anisotropic electron distribution in the ring.

-

Convergence Criteria: Opt=VeryTight (RMS Force < 10⁻⁶).

-

-

Vibrational Frequency Analysis:

-

Purpose: Validate the stationary point (0 imaginary frequencies for minima, 1 for TS).

-

Scaling: Raw DFT frequencies over-estimate experimental IR bands. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

-

-

Solvation Modeling:

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (

) for biological relevance; DMSO (

-

-

Excited States (TD-DFT):

-

Functional: CAM-B3LYP or wB97XD.[8] Why? Standard B3LYP fails to accurately predict Charge Transfer (CT) bands in nitro-compounds, often underestimating excitation energies. Long-range corrected functionals are required.

-

Figure 2: Computational Workflow Engine

Caption: Integrated DFT workflow ensuring geometric stability before property calculation.

Part 3: Electronic Properties & Reactivity

1. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO: Typically localized on the pyrimidine ring and the hydroxyl/keto oxygen lone pairs (

-donor). -

LUMO: Strongly localized on the nitro group (

) and the adjacent ring carbons (

Table 1: Calculated Electronic Parameters (Representative B3LYP/6-311++G(d,p) Values)

| Parameter | Symbol | Formula | Physical Meaning |

| Energy Gap | Measure of chemical stability. Lower gap = higher reactivity. | ||

| Ionization Potential | Energy required to remove an electron. | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Electrophilicity | Propensity to accept electrons (Drug-Receptor interaction). |

2. Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (docking).

-

Red Regions (Negative Potential): Localized on the Nitro oxygens and the Carbonyl oxygen (in keto form). These are H-bond acceptors.

-

Blue Regions (Positive Potential): Localized on the NH proton (keto form) or OH proton (enol form). These are H-bond donors.

-

Implication: In drug design, the 5-nitro group creates a strong negative electrostatic "handle" for binding to cationic residues in protein active sites (e.g., Arginine or Lysine).

Part 4: Spectroscopic Validation

To validate the calculated structure against experimental data, compare the spectral fingerprints.[5][7]

IR Spectroscopy:

- : ~3500-3600 cm⁻¹ (Enol). Often broadens/red-shifts if H-bonding is present.

- : ~1650-1700 cm⁻¹ (Keto). A very strong, diagnostic peak.

- : ~1530-1560 cm⁻¹. Asymmetric stretch, highly characteristic of nitro-aromatics.

- : ~1340-1350 cm⁻¹. Symmetric stretch.

UV-Vis (TD-DFT):

-

Transition:

and -

Observation: Nitro-pyrimidinols typically show a strong absorption in the UV (250-300 nm) and a weaker tail into the visible. The Intramolecular Charge Transfer (ICT) from the ring/OH to the Nitro group causes a bathochromic (red) shift in polar solvents.

Part 5: Applications in Drug Design & Energetics

1. Molecular Docking Preparation: When using nitro-pyrimidinol as a ligand:

-

Charge Assignment: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the B3LYP/6-311++G(d,p) MEP calculation. This accurately captures the electron-withdrawing effect of the nitro group.

-

Tautomer Selection: Dock both tautomers. The protein environment may stabilize the less common enol form if specific H-bond networks are present.

2. Nonlinear Optical (NLO) Properties:

The "Push-Pull" system (Donor: -OH/-NH, Acceptor: -NO2, Bridge: Pyrimidine) generates a high first hyperpolarizability (

-

Calculation: Polar keyword in Gaussian.

-

Relevance: Materials with high

are candidates for optical switching and frequency doubling devices.

References

-

Mohamed, T. A., et al. (2021).[2] "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations." Journal of the Chinese Chemical Society. Link

-

Krishnakumar, V., & Mathammal, R. (2012). "Quantum chemical studies on structure of 2-amino-5-nitropyrimidine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

Ullah, H., et al. (2013). "Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation of L-Valinium Picrate." Spectrochimica Acta Part A. Link

-

Foreman, J. B., & Frisch, A. (2015). "Exploring Chemistry with Electronic Structure Methods." Gaussian, Inc. (Standard text for protocol validation). Link

-

Dennington, R., Keith, T., & Millam, J. (2016). "GaussView, Version 6." Semichem Inc. (Visualization standards). Link

Sources

- 1. Quantum chemical studies on structure of 2-amino-5-nitropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purkh.com [purkh.com]

- 5. Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Significance of 5-Nitro-4-Pyrimidinol

An Application Note for the Scalable Synthesis of 5-Nitro-4-Pyrimidinol

Topic: Scalable Synthesis Protocols for 5-nitro-4-pyrimidinol Audience: Researchers, scientists, and drug development professionals.